molecular formula C8H5BrN2O2 B1457418 7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid CAS No. 1363383-09-8

7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid

Cat. No. B1457418
CAS RN: 1363383-09-8
M. Wt: 241.04 g/mol
InChI Key: QZLGYHSVPBZFIP-UHFFFAOYSA-N
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Description

7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 . The compound is typically stored in a refrigerator and is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which includes this compound, involves various pathways . One main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 241.04 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid and its derivatives have been studied extensively for their chemical synthesis and reactivity. For instance, the synthesis and tautomerism of 2-hydroxypyrazolo[1,5-a]pyridine were explored by reacting ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid. This compound undergoes various reactions like nitrosation, nitration, and bromination at the C-3 position, highlighting its reactivity and potential for further chemical modifications (Ochi, Miyasaka, Kanada, & Arakawa, 1976). Additionally, the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrates the compound's versatility in organic synthesis, providing pathways to a range of derivatives (Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete, 2014).

Pharmaceutical Applications

The research on this compound derivatives extends into pharmaceutical applications, particularly as potential inhibitors for specific receptors. A study on 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters evaluated their binding affinity at A1, A2A, and A3 adenosine receptors, indicating some compounds' high affinity and selectivity toward the A1 receptor subtype. This suggests the potential for developing new therapeutic agents targeting these receptors (Manetti, Schenone, Bondavalli, Brullo, Bruno, Ranise, Mosti, Menozzi, Fossa, Trincavelli, Martini, Martinelli, Tintori, & Botta, 2005).

Safety and Hazards

The compound is associated with several hazard statements including H301, H302, H311, H320, H331 . Precautionary measures include P202, P233, P261, P264, P270, P271, P280, P302, P304, P310, P330, P340, P352, P361, P403, P405 .

properties

IUPAC Name

7-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-3-1-2-5-4-6(8(12)13)10-11(5)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLGYHSVPBZFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225207
Record name Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363383-09-8
Record name Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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